5-Bromo-6-phenylpyridazin-3(2H)-one
CAS No.: 90766-97-5
Cat. No.: VC1999159
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90766-97-5 |
---|---|
Molecular Formula | C10H7BrN2O |
Molecular Weight | 251.08 g/mol |
IUPAC Name | 4-bromo-3-phenyl-1H-pyridazin-6-one |
Standard InChI | InChI=1S/C10H7BrN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
Standard InChI Key | YMKYEOKAMFRYQC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NNC(=O)C=C2Br |
Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=O)C=C2Br |
Introduction
Chemical Properties and Structural Characteristics
5-Bromo-6-phenylpyridazin-3(2H)-one possesses specific chemical and physical properties that define its behavior under various experimental conditions. The compound is part of the pyridazinone class, which features a six-membered heterocyclic ring containing two adjacent nitrogen atoms.
Basic Identifiers and Physical Properties
The fundamental properties of 5-Bromo-6-phenylpyridazin-3(2H)-one are summarized in Table 1, providing key information for researchers working with this compound.
Table 1: Physical and Chemical Properties of 5-Bromo-6-phenylpyridazin-3(2H)-one
Property | Value |
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CAS Number | 90766-97-5 |
Molecular Formula | C10H7BrN2O |
Molecular Weight | 251.08 g/mol |
Physical State | Solid (powder to crystal) |
Color | White to light yellow |
Storage Temperature | 2-8°C |
IUPAC Name | 4-bromo-3-phenyl-1H-pyridazin-6-one |
The compound exists as a solid at room temperature, typically appearing as a white to light yellow powder or crystalline substance . Given its heterocyclic nature and the presence of a bromine atom, it is recommended to store the compound at a temperature between 2-8°C to ensure stability and prevent potential degradation .
Structural Identifiers
The structure of 5-Bromo-6-phenylpyridazin-3(2H)-one can be represented through various chemical identifiers as shown in Table 2, which are essential for database searches and structural verification.
Table 2: Structural Identifiers of 5-Bromo-6-phenylpyridazin-3(2H)-one
Identifier Type | Value |
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InChI | InChI=1S/C10H7BrN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
InChIKey | YMKYEOKAMFRYQC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NNC(=O)C=C2Br |
Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=O)C=C2Br |
These structural identifiers provide standardized representations of the compound's molecular structure, facilitating its identification across different chemical databases and research platforms .
Structural Features
The defining structural features of 5-Bromo-6-phenylpyridazin-3(2H)-one include:
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A pyridazinone ring system with two nitrogen atoms at positions 1 and 2
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A carbonyl group at position 3, creating the characteristic pyridazin-3(2H)-one framework
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A bromine atom at position 5, which significantly influences the compound's reactivity
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A phenyl group at position 6, attached directly to the pyridazinone ring
The "(2H)" notation in the name indicates that position 2 bears a hydrogen atom capable of tautomerization or substitution, which is a key consideration for its chemical behavior and potential derivatization .
Synthesis Methods
The preparation of 5-Bromo-6-phenylpyridazin-3(2H)-one typically involves multi-step synthetic pathways requiring careful control of reaction conditions to optimize yields and ensure product purity.
Reaction Conditions
The synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one requires careful control of several reaction parameters to ensure success:
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Temperature management is critical, particularly for bromination reactions which often need controlled temperatures to prevent side reactions
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Solvent selection must be appropriate for each reaction step, considering factors such as solubility, reactivity, and ease of product isolation
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Reaction time optimization is necessary to maximize yield while minimizing byproduct formation
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Purification methods typically include recrystallization or column chromatography to obtain the pure compound
These considerations are essential for researchers attempting to synthesize this compound or its derivatives for further studies.
Applications in Research
5-Bromo-6-phenylpyridazin-3(2H)-one has various potential applications in research, primarily as a building block in organic synthesis and as a compound of interest in medicinal chemistry.
Building Block in Chemical Synthesis
The compound serves as a valuable intermediate in organic synthesis due to several structural features:
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The bromine substituent provides a reactive site for various transformations, including metal-catalyzed coupling reactions (such as Suzuki, Sonogashira, or Heck couplings)
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The pyridazinone core can undergo modifications, particularly at the N-2 position, allowing for the development of diverse derivatives
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The compound can be incorporated into more complex molecular architectures, potentially leading to compounds with novel properties
These characteristics make 5-Bromo-6-phenylpyridazin-3(2H)-one a useful starting material for the synthesis of compound libraries for various research purposes.
Desired Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 3.9828 mL |
5 mM | 0.7966 mL |
10 mM | 0.3983 mL |
This table provides guidance for preparing solutions of different concentrations based on the amount of compound available, assuming the appropriate solvent is used .
Related Compounds and Comparative Analysis
Understanding the relationship between 5-Bromo-6-phenylpyridazin-3(2H)-one and structurally similar compounds provides valuable context for research applications.
Comparison with Structurally Related Compounds
Several structurally related compounds offer insights into the potential properties and applications of 5-Bromo-6-phenylpyridazin-3(2H)-one:
Table 4: Comparison of 5-Bromo-6-phenylpyridazin-3(2H)-one with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
5-Bromo-6-phenylpyridazin-3(2H)-one | C10H7BrN2O | 251.08 | Bromine at position 5 |
6-Phenylpyridazin-3(2H)-one | C10H8N2O | 172.18 | No halogen substituent |
5-Chloro-6-phenylpyridazin-3(2H)-one | C10H7ClN2O | 206.63 | Chlorine at position 5 |
The parent compound, 6-phenylpyridazin-3(2H)-one (CAS: 2166-31-6), lacks a halogen substituent and has been described as a weak positive inotropic agent . The chlorinated analog, 5-chloro-6-phenylpyridazin-3(2H)-one, serves as a precursor for N-substituted derivatives with demonstrated insecticidal activity .
Structure-Activity Relationships
The comparison of these related compounds allows for understanding how structural modifications affect properties and activities:
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The substitution of hydrogen with halogens (chlorine or bromine) at position 5 significantly alters the molecular weight and potentially the chemical reactivity
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The nature of the halogen substituent (chlorine versus bromine) may influence both chemical behavior and biological activity profiles
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N-substitution at the 2-position of the pyridazinone ring can dramatically alter biological properties, as seen in the insecticidal activity of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives
These structure-activity relationships highlight the importance of specific structural features in determining the compound's properties and potential applications.
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